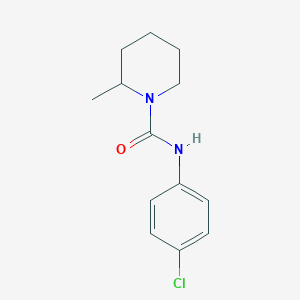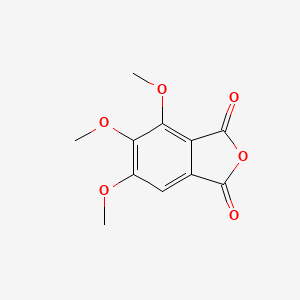
4,5,6-Trimethoxy-2-benzofuran-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trimethoxy-2-benzofuran-1,3-dione is an organic compound with the molecular formula C11H10O6 It is a benzofuran derivative characterized by the presence of three methoxy groups at positions 4, 5, and 6, and a dione functionality at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethoxy-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a strong acid catalyst, followed by cyclization to form the benzofuran ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4,5,6-Trimethoxy-2-benzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
科学研究应用
4,5,6-Trimethoxy-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,5,6-Trimethoxy-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
- 4-Methyl-4,7-dihydro-2-benzofuran-1,3-dione
- 4,7-Dihydro-2-benzofuran-1,3-dione
- 5,6-Dibromo-4-methyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione
Uniqueness
4,5,6-Trimethoxy-2-benzofuran-1,3-dione is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity
属性
CAS 编号 |
16790-40-2 |
|---|---|
分子式 |
C11H10O6 |
分子量 |
238.19 g/mol |
IUPAC 名称 |
4,5,6-trimethoxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C11H10O6/c1-14-6-4-5-7(11(13)17-10(5)12)9(16-3)8(6)15-2/h4H,1-3H3 |
InChI 键 |
ZUERZHPDSQQRFV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)C(=O)OC2=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


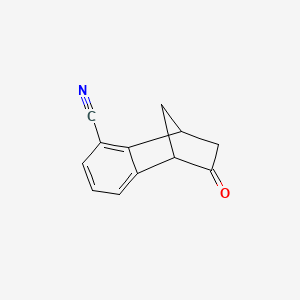
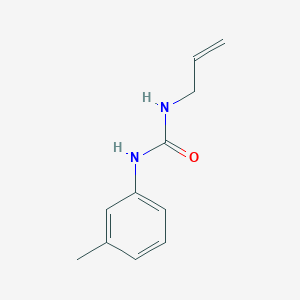



![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)


![1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline](/img/structure/B11947973.png)
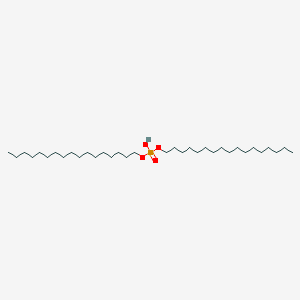

![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)

